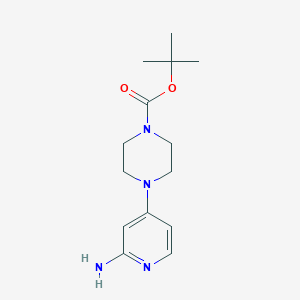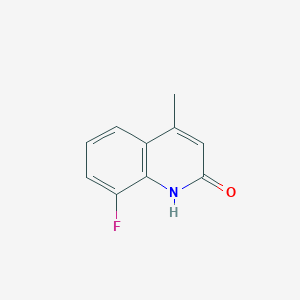
8-Fluoro-4-methyl-1H-quinolin-2-one
Übersicht
Beschreibung
8-Fluoro-4-methyl-1H-quinolin-2-one is a chemical compound with the CAS Number: 5279-86-7 . It has a molecular weight of 177.18 and its IUPAC name is 8-fluoro-4-methyl-2-quinolinol .
Synthesis Analysis
There are various methods for the synthesis of quinolin-2(1H)-ones, one of which involves an unconventional and hitherto unknown photocatalytic approach to their synthesis from easily available quinoline-N-oxides .Molecular Structure Analysis
The molecular formula of 8-Fluoro-4-methyl-1H-quinolin-2-one is C10H8FNO . The InChI code for this compound is 1S/C10H8FNO/c1-6-5-9(13)12-10-7(6)3-2-4-8(10)11/h2-5H,1H3,(H,12,13) .Wissenschaftliche Forschungsanwendungen
Pharmaceuticals: Antimicrobial and Antineoplastic Agents
The quinoline ring system, which includes “8-Fluoro-4-methyl-1H-quinolin-2-one,” is widely used in the development of antimicrobial and antineoplastic agents . The incorporation of a fluorine atom often enhances the biological activity of these compounds. For instance, fluoroquinolones, a class of antibiotics, have a broad spectrum of antibacterial activity. Similarly, certain quinoline derivatives have been found effective in cancer treatment, acting as enzyme inhibitors and showing promise in transplantation medicine, rheumatic arthritis, and psoriasis treatment .
Agriculture: Pesticides and Growth Regulators
Fluorinated quinolines have applications in agriculture, particularly as components in pesticides and growth regulators . The unique properties conferred by the fluorine atom can lead to compounds that are more effective at lower concentrations, reducing the environmental impact while maintaining agricultural productivity.
Material Science: Liquid Crystal Components
Due to their structural properties, certain fluorinated quinolines are used in the production of liquid crystals . These materials are crucial for modern display technologies, such as those found in monitors, televisions, and smartphones. The specific characteristics of “8-Fluoro-4-methyl-1H-quinolin-2-one” could potentially make it a valuable component in these applications.
Dye Industry: Cyanine Dyes
Quinoline derivatives are also significant in the dye industry, particularly in the synthesis of cyanine dyes . These dyes have applications ranging from photographic to biological staining, and the addition of fluorine atoms can alter their photophysical properties, making them more suitable for specific uses.
Synthetic Chemistry: Building Blocks for Complex Molecules
The quinoline structure serves as a versatile building block in synthetic chemistry. It can undergo various reactions, including nucleophilic substitution and cross-coupling, to create complex molecules with potential applications in multiple fields . “8-Fluoro-4-methyl-1H-quinolin-2-one” could be used to synthesize novel compounds with enhanced properties.
Biomedical Research: Enzyme Inhibition Studies
Quinoline derivatives are often used in biomedical research, particularly in studies involving enzyme inhibition . These compounds can serve as models or actual inhibitors in the study of diseases and the development of new drugs. The specific modifications in “8-Fluoro-4-methyl-1H-quinolin-2-one” might provide insights into the structure-activity relationships of enzyme inhibitors.
Eigenschaften
IUPAC Name |
8-fluoro-4-methyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-6-5-9(13)12-10-7(6)3-2-4-8(10)11/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKVISKCXVJRDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoro-4-methyl-1H-quinolin-2-one | |
CAS RN |
5279-86-7 | |
| Record name | 8-Fluoro-4-methyl-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5279-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(1-Hydroxycyclobutyl)methyl]piperidin-4-ol](/img/structure/B1450240.png)
![5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylic acid hydrochloride](/img/structure/B1450241.png)



![4H,5H,6H-cyclopenta[c]furan-1-carboxylic acid](/img/structure/B1450250.png)

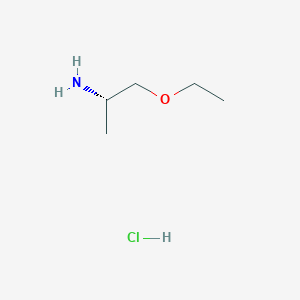
![2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B1450253.png)
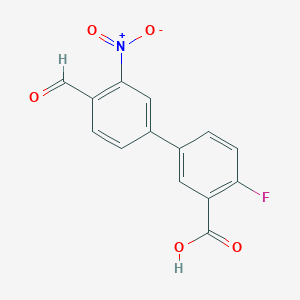

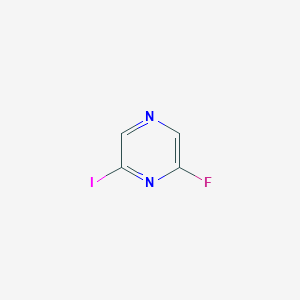
![5-({[(Tert-butoxy)carbonyl]amino}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid](/img/structure/B1450261.png)
